Alkynyl ether, 19

Description

Significance of Electron-Rich Alkynes in Synthetic Methodology

Electron-rich alkynes, a category that includes alkynyl ethers, ynamides, and ynamines, are powerful synthons in organic synthesis. researchgate.net The presence of an electron-donating heteroatom directly attached to the alkyne moiety strongly polarizes and activates the carbon-carbon triple bond. researchgate.net This polarization makes them excellent nucleophiles and reactive partners in a variety of chemical transformations. libretexts.org

The utility of electron-rich alkynes stems from their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions with high regioselectivity and stereoselectivity. nih.govacs.org They are valuable precursors to ketenes, which can undergo cycloaddition reactions to form cyclobutenones and other cyclic systems. ucl.ac.uk Furthermore, alkynyl ethers have been employed in sigmatropic rearrangements, tandem bond-forming reactions, and as precursors for stereochemically defined 1,3-dienes. nih.govacs.org The linear geometry of the alkyne allows for unhindered approach of reagents, and these compounds have the potential to form up to four new bonds in a single transformation, leading to a significant increase in molecular complexity from simple starting materials. nih.gov

Historical Context of Alkynyl Ether Research

The study of alkynyl ethers has evolved over several decades, with early research focused on their fundamental reactivity and the development of initial synthetic routes. The isomerization of internal alkynes to terminal alkynes under strong basic conditions, a reaction known as the "alkyne zipper," was first reported in the late 19th century. mdpi.com While not a direct synthesis of alkynyl ethers, this work laid the groundwork for understanding the manipulation of alkyne functionalities.

Early synthetic methods for alkynyl ethers were often harsh and limited in scope, which contributed to the perception of these compounds as unstable and difficult to handle. nih.govacs.org Consequently, for a considerable period, alkynyl ethers were less investigated compared to their nitrogen-containing counterparts, ynamides. nih.gov A significant advancement came with the development of milder and more efficient synthetic protocols. For instance, a two-step procedure starting from α-alkoxy ketones, involving the formation of an enol triflate or phosphate (B84403) followed by base-induced elimination, provided access to a wider range of alkynyl ethers. nih.govnih.gov More recent methods have focused on transition-metal-free syntheses, further expanding the accessibility and utility of this important class of compounds. ucl.ac.uk

Classification and Structural Features of Alkynyl Ethers

Alkynyl ethers are structurally defined by the R-O-C≡C-R' functional group, where R and R' are alkyl or aryl substituents. Similar to other ethers, they can be classified as symmetrical or unsymmetrical depending on whether the R and R' groups are identical or different. unacademy.com The oxygen atom in an alkynyl ether is sp³ hybridized, resulting in a bent geometry similar to that of water and other ethers. libretexts.org The C-O-C bond angle in ethers is generally larger than the H-O-H angle in water due to steric repulsion between the substituent groups. libretexts.org

The key structural feature that dictates the reactivity of alkynyl ethers is the electron-donating nature of the oxygen atom, which increases the electron density of the alkyne. This makes the terminal carbon of a terminal alkynyl ether acidic, with a pKa value around 25, allowing for deprotonation by strong bases to form a potent carbon nucleophile. libretexts.orgmsu.edu The physical properties of alkynyl ethers are influenced by their structure. They are polar molecules due to the electronegativity of the oxygen atom. libretexts.org However, unlike alcohols, they cannot act as hydrogen bond donors, which generally results in lower boiling points compared to alcohols of similar molecular weight. libretexts.org They can, however, act as hydrogen bond acceptors, which influences their solubility in protic solvents. libretexts.org

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|

| Ethanol | C₂H₆O | 46.07 | 78.37 | Miscible |

| Dimethyl ether | C₂H₆O | 46.07 | -24.8 | Soluble |

| 1-Butanol | C₄H₁₀O | 74.12 | 117.7 | Slightly soluble (8 g/100 mL) |

| Diethyl ether | C₄H₁₀O | 74.12 | 34.6 | Slightly soluble (8 g/100 mL) |

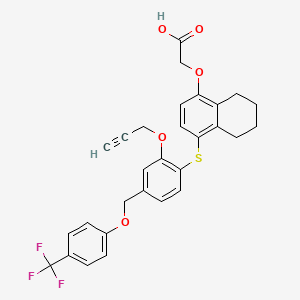

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H25F3O5S |

|---|---|

Molecular Weight |

542.6 g/mol |

IUPAC Name |

2-[[4-[2-prop-2-ynoxy-4-[[4-(trifluoromethyl)phenoxy]methyl]phenyl]sulfanyl-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid |

InChI |

InChI=1S/C29H25F3O5S/c1-2-15-35-25-16-19(17-36-21-10-8-20(9-11-21)29(30,31)32)7-13-27(25)38-26-14-12-24(37-18-28(33)34)22-5-3-4-6-23(22)26/h1,7-14,16H,3-6,15,17-18H2,(H,33,34) |

InChI Key |

ZCORSQTXEMWYOI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=C(C=CC(=C1)COC2=CC=C(C=C2)C(F)(F)F)SC3=C4CCCCC4=C(C=C3)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Alkynyl Ether Construction

Direct Etherification Approaches

Direct etherification methods involve the direct formation of the ether linkage, typically through nucleophilic substitution or related reactions.

Nucleophilic Alkenyl Substitution Strategies

While SN2 reactions are generally disfavored at sp² hybridized carbons due to unfavorable orbital overlap, specific strategies involving nucleophilic attack on alkenyl systems can be employed in the synthesis of related compounds or as part of multi-step routes to alkynyl ethers. For example, nucleophilic substitution on activated alkenyl halides or metal-catalyzed coupling reactions involving alkenyl species can be utilized ucl.ac.ukorganic-chemistry.org. Himbert et al. have demonstrated the use of trichloroethylene (B50587) (an alkenyl halide) with sodium alkoxide, followed by lithiation and palladium-mediated cross-coupling, to synthesize aromatic alkynyl ethers ucl.ac.uk. These methods often involve metal catalysis or specific activation of the alkenyl system.

Transition-Metal-Free Synthetic Routes

Several transition-metal-free methodologies have been developed for the synthesis of alkynyl ethers and related compounds, offering milder conditions and avoiding the use of costly or toxic metal catalysts.

One notable approach involves the reaction of alkynyl sulfonamides with alkoxides, such as potassium tert-butoxide in dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This method, reported by Wilden et al., proceeds via radical intermediates and allows for the efficient formation of ynol ethers ucl.ac.ukorganic-chemistry.org. Phenyliodine bis(trifluoroacetate) (PIFA) induced hydrogen atom transfer (HAT) under visible-light irradiation has also been employed for the transition-metal-free C-H alkynylation of ethers sioc-journal.cn. Furthermore, the displacement of halides at sp-centers using thiolate salts and amine mediators provides a metal-free route to thioynol ethers, illustrating the potential for such transformations scispace.com. Base-promoted cyclization reactions of certain alkynyl-containing substrates, such as (2-alkynylphenyl) benzyl (B1604629) ethers, also proceed without the need for transition metals rsc.org.

Data Tables

The efficiency and scope of alkynyl ether synthesis can be illustrated through various examples, particularly those employing multi-step protocols starting from alcohols and carbonyl compounds.

Table 1: Synthesis of Alkynyl Ethers from Alcohols via Enol Triflate Elimination

This table summarizes the yields obtained using a three-step protocol involving diazoketone-alcohol coupling, enol triflate formation, and base-induced elimination, as reported by Minehan et al. nih.gov.

| Entry | Alcohol Type | R¹ (Ketone) | R² (Alcohol) | Yield of Ynol Ether (5) |

| 1 | Primary Alcohol | Phenyl | Methyl | 91% |

| 2 | Secondary Alcohol | Phenyl | Isopropyl | 82% |

| 3 | Tertiary Alcohol | Phenyl | tert-Butyl | 75% |

| 4 | Phenol | Phenyl | Phenyl | 85% |

Table 2: Synthesis of Aryl and Alkenyl-Substituted Alkynyl Ethers

This table highlights the synthesis of substituted alkynyl ethers using similar methodologies, demonstrating the broader applicability to different R¹ and R² groups nih.gov.

| Entry | R¹ (Ketone) | R² (Alcohol) | Yield of Alkynyl Ether (5) |

| 4 | tert-Butyl | 1-Cyclohexenyl | 70% |

| 5 | Phenyl | tert-Butyl | 56% |

Compound List

Alkynyl ethers

Ynol ethers

Thioynol ethers

Aryl alkynyl ethers

Alkenyl alkynyl ethers

Alkynyl sulfonamides

Alkoxides

Alcohols

Alkyl halides

Tosylate

Mesylate

Trichloroethylene

Chloroacetylene

Diazoketones

Enol triflates

Enol phosphates

Indirect Routes via Precursor Transformation

These methods involve the transformation of precursor molecules into the desired alkynyl ether structure.

This approach utilizes α-diazoketones as starting materials, which are reacted with alcohols through various intermediate steps to yield alkynyl ethers.

One established pathway involves the formation of an enol triflate from an α-diazoketone, followed by an elimination reaction to generate the alkynyl ether. This method has been demonstrated to be effective for a range of substrates, including aromatic, α,β-unsaturated, and alkynyl ketones nih.gov. The process typically involves the reaction of an α-alkoxy ketone with an alcohol in the presence of a catalyst like In(OTf)₃ to form the α-alkoxy ketone, followed by enol triflate formation using reagents like LiHMDS and PhNTf₂. Subsequent treatment with a strong base, such as potassium tert-butoxide (KOt-Bu), at low temperatures (-78 °C) facilitates the elimination and formation of the alkynyl ether nih.gov.

Table 1: Synthesis of Alkynyl Ethers via Enol Triflate Elimination

| Entry | R¹ (Ketone) | R² (Alcohol) | Intermediate 3 (% Yield) | Intermediate 4 (% Yield) | Product 5 (% Yield) | Conditions for Elimination |

| 1 | Ph | Menthyl | 91 | a | 75 | KOt-Bu, THF, -78 °C |

| 2 | Ph | CH₂CH(CH₂)₃ | 89 | b | 82 | KOt-Bu, THF, -78 °C |

| 3 | Ph | t-Bu | 67 | c | 68 | KOt-Bu, THF, -78 °C |

| 4 | Ph | Ph | 78 | d | 70 | KOt-Bu, THF, -78 °C |

| 5 | 1-cyclohexenyl | Menthyl | 84 | e | 90 | KOt-Bu, THF, -78 °C |

| 6 | (CH₃)₂CCH | CH₂CH(CH₂)₃ | 81 | f | 68 | KOt-Bu, THF, -78 °C |

| 7 | PhCC | Menthyl | 69 | g | 64 | KOt-Bu, THF, -78 °C |

Note: Intermediate 3 refers to the α-alkoxy ketone, and intermediate 4 refers to the enol triflate. The specific conditions for forming intermediates 4a-g are detailed in the cited literature nih.gov.

An alternative to enol triflates involves the use of enol phosphates. Similar to the triflate route, this method also begins with α-diazoketones and alcohols. The α-alkoxy ketone intermediate is converted into an enol phosphate (B84403), which is then subjected to elimination using strong bases to afford the alkynyl ether nih.govresearchgate.netarkat-usa.org. This strategy offers another avenue for accessing alkynyl ethers from readily available precursors.

Carbene rearrangement pathways represent a distinct strategy for alkynyl ether synthesis. These methods often involve the generation of a carbene or carbenoid intermediate, typically derived from α-diazoketones or similar precursors, which then undergoes a rearrangement to form the alkynyl ether chimia.chresearchgate.netpsu.edu. For instance, aromatic α-silylated diazoketones can undergo thermal silyl (B83357) migration and carbene formation, evolving through a 1,2-migration to yield silyloxyalkynes chimia.ch. Similarly, carbenoids formed from esters through the addition of dibromomethyllithium can also rearrange via 1,2-migration to form lithio alkoxyacetylenes chimia.ch. These carbene intermediates are highly reactive and their controlled rearrangement is key to forming the desired alkynyl ether linkage.

Direct oxidation of alkynes presents a more atom-economical approach to alkynyl ether synthesis. This method involves the oxidation of an alkyne in the presence of an alcohol, leading to the formation of the alkynyl ether without the need for pre-functionalized precursors like diazoketones. Electrochemical oxidation of alkynes in the presence of alcohols has been reported to yield benzoin (B196080) bis-ethers with good yields (up to 85%) under mild conditions and in the absence of external oxidants or transition metal catalysts rsc.org. While this specific example focuses on bis-ethers, the principle of direct alkyne oxidation in the presence of an alcohol is applicable to alkynyl ether synthesis.

A modern and efficient method for alkynyl ether synthesis is the microwave-promoted, base-catalyzed hydroalkoxylation of alkynes researchgate.net. This approach offers advantages in terms of reaction time and substrate tolerance. Optimized conditions typically involve a mild base catalyst, such as cesium carbonate (Cs₂CO₃), with the alcohol serving as both solvent and reagent. Reactions can be conducted at temperatures ranging from 20–150 °C for short durations (10–60 minutes) under microwave irradiation researchgate.net. This method has demonstrated broad tolerance for diverse functional groups, including esters, ethers, carboxylates, nitriles, nitro groups, and halides, and is effective with terminal, internal, aryl, and alkyl alkynes researchgate.net. The reaction often exhibits near-complete anti-Markovnikov regioselectivity and a strong preference for Z-configured enol ether products, consistent with a polar mechanism proceeding via a vinyl anion intermediate researchgate.net.

Table 2: Microwave-Promoted Alkyne Hydroalkoxylation

| Entry | Alkyne Substrate | Alcohol | Catalyst | Conditions | Yield | Regio/Stereoselectivity |

| 1 | Terminal/Internal Alkynes | Various Alcohols | Cs₂CO₃ | Microwave, 20–150 °C, 10–60 min | High | Anti-Markovnikov, Z-isomer |

| 2 | Electron-poor Alkynes | Various Alcohols | Cs₂CO₃ | Microwave, 20–150 °C, 10–60 min | High | Anti-Markovnikov, Z-isomer |

Compound Name Table

Alkynyl ether, 19

α-Diazoketone

Alcohol

Enol triflate

Enol phosphate

Carbene

Carbenoid

Alkyne

Silyloxyalkyne

Lithio alkoxyacetylene

Benzoin bis-ether

Alkyl enol ether

Vinyl anion

α-Alkoxy ketone

Propargyl alkynyl ether

Allenyl ketene (B1206846)

Silyl enol ether

Reactivity Profiles and Mechanistic Investigations

Sigmatropic Rearrangements of Alkynyl Ethers

Alkynyl ethers are highly reactive functional groups with significant applications in organic synthesis for creating new carbon-carbon bonds. nih.gov Their reactivity is prominently highlighted in their propensity to undergo sigmatropic rearrangements, a class of pericyclic reactions involving the concerted reorganization of σ and π electrons. These rearrangements are particularly facile for allyl and benzyl (B1604629) alkynyl ethers, proceeding under mild conditions to yield structurally complex products. nih.govacs.org

The rearrangement of allyl alkynyl ethers is a powerful method for carbon-carbon bond formation that proceeds rapidly at cryogenic temperatures. rsc.org This transformation is analogous to the classic Claisen rearrangement of allyl vinyl ethers but occurs under significantly milder conditions. rsc.orglibretexts.org While uncatalyzed Claisen rearrangements of allyl vinyl ethers typically require temperatures exceeding 150 °C, the corresponding rearrangement of allyl alkynyl ethers can occur at temperatures as low as -78 °C. rsc.org This enhanced reactivity is attributed to a lower activation barrier for the rearrangement of the alkynyl ether system compared to its vinyl ether counterpart. rsc.org The process involves a concerted figshare.comfigshare.com-sigmatropic shift where the allyl alkynyl ether, often generated in situ, rearranges to form a transient, highly reactive intermediate. nih.govnih.gov

The general pathway can be summarized as:

Formation of Allyl Alkynyl Ether : An α-allyloxy ketone is converted to an enol triflate, which then undergoes base-induced elimination (e.g., with potassium tert-butoxide at -78 °C) to yield the allyl alkynyl ether. acs.org

figshare.comfigshare.com-Sigmatropic Rearrangement : The allyl alkynyl ether immediately undergoes a figshare.comfigshare.com-sigmatropic rearrangement. acs.org

Formation of Allyl Ketene (B1206846) : This rearrangement produces a highly reactive allyl ketene intermediate. nih.gov

Nucleophilic Trapping : The ketene is trapped by a nucleophile (e.g., an alcohol), forming an enolate which is then protonated to yield the final γ,δ-unsaturated carboxylic acid derivative. nih.gov

A defining characteristic of the figshare.comfigshare.com-sigmatropic rearrangement of allyl alkynyl ethers is its stereospecificity. nih.gov The reaction proceeds through a concerted, cyclic transition state, which dictates the stereochemical outcome of the product. rsc.org This behavior is consistent with the Woodward-Hoffmann rules for pericyclic reactions. Research has shown that the geometry of the starting materials directly influences the stereochemistry of the final products, a hallmark of a sigmatropic process. nih.gov For example, studies investigating the use of chiral alcohols in the rearrangement process have demonstrated the potential for diastereoselective synthesis. When potassium menthoxide is used as the base and trapping nucleophile instead of potassium tert-butoxide, the corresponding menthyl ester product is formed with a diastereomeric excess of approximately 3:1. acs.org This indicates that the chirality of the nucleophile influences the protonation of the intermediate chiral ester enolate, opening avenues for creating products with quaternary stereogenic centers in high diastereomeric excess. acs.org

One of the most remarkable features of the allyl alkynyl ether rearrangement is the extremely low temperature at which it occurs. rsc.org The transformation proceeds rapidly at temperatures of -78 °C, a condition under which most sigmatropic rearrangements are prohibitively slow. nih.govnih.gov Studies have shown that allyl-1-alkynyl ethers undergo rapid sigmatropic rearrangement upon their formation, even at cryogenic temperatures. nih.gov This low-temperature reactivity is a significant advantage, as it allows for the formation of thermally sensitive products and the use of substrates with delicate functional groups.

The activation barrier for the allyl alkynyl ether rearrangement has been calculated to be significantly lower than that of the analogous allyl vinyl ether rearrangement (15 kcal/mol vs. 29 kcal/mol), providing a theoretical basis for the observed low-temperature phenomenon. rsc.org This facile rearrangement has been exploited in various synthetic procedures where allyl alkynyl ethers are generated in situ from precursors like α-allyloxy ketone-derived vinyl triflates or allyl-1,1-dichlorovinyl ethers and are immediately converted to the rearranged products. nih.govacs.org

| Precursor | Base/Conditions | Temperature | Product | Yield |

| α-Allyloxy ketone-derived vinyl triflate | KOtBu, t-BuOH | -78 °C | γ,δ-Unsaturated tert-butyl ester | High |

| Allylic enol phosphate (B84403) | n-BuLi, KOtBu | -78 °C | γ,δ-Unsaturated tert-butyl ester | 90% |

| Allyl-1,1-dichlorovinyl ether | n-BuLi, then ROH | -78 °C | γ,δ-Unsaturated ester | High |

In contrast to allyl alkynyl ethers, which rearrange at cryogenic temperatures, benzyl alkynyl ethers are generally stable at ambient temperatures. nih.gov However, upon heating, they also undergo a figshare.comfigshare.com-sigmatropic rearrangement. This thermal activation provides a pathway to different cyclic structures through a subsequent intramolecular cyclization step. nih.govnih.gov The reaction typically requires moderate heating, for instance, to 60 °C, to proceed efficiently. figshare.comnih.gov The initial sigmatropic rearrangement is followed by a rapid intramolecular reaction that leads to the formation of indanone derivatives. nih.gov

The synthetic utility of the benzyl alkynyl ether rearrangement lies in its ability to generate substituted 2-indanones in good yields. nih.gov The process begins with a figshare.comfigshare.com-sigmatropic rearrangement of the benzyl alkynyl ether to form a ketene intermediate. nih.gov This ketene then undergoes a 5-exo-dig intramolecular carbocyclization, where the aromatic ring acts as the nucleophile, attacking the ketene to form a new carbon-carbon bond and construct the five-membered ring of the indanone system. nih.gov

figshare.comfigshare.com-Sigmatropic Rearrangement : Benzyl alkynyl ether rearranges upon heating (e.g., 60 °C) to an allenyl ketone intermediate.

Intramolecular Cyclization : The intermediate undergoes an intramolecular electrophilic attack from the ketene onto the benzyl ring.

Tautomerization : The resulting enol quickly tautomerizes to the stable 2-indanone product.

This rearrangement/cyclization sequence has been shown to be an efficient method for synthesizing substituted indanones. nih.gov Research has also explored the diastereoselectivity of this reaction, finding that when the benzylic position is substituted with a bulky group, 1,3-cis-disubstituted-2-indanones are formed preferentially. nih.gov These indanone products can then serve as versatile intermediates for further synthetic transformations, such as the preparation of substituted indenes via the Horner-Wadsworth-Emmons reaction. nih.gov

| Reactant | Temperature | Product | Yield |

| 1-Phenyl-2-(phenylethynyloxy)ethane | 60 °C | 1-Phenyl-2-indanone | 98% |

| Substituted Benzyl Alkynyl Ethers | 60 °C | Substituted 2-Indanones | Good |

[5][5]-Sigmatropic Rearrangement of Propargyl Alkynyl Ethers

Cycloaddition Reactions

Alkynyl ethers are versatile substrates for various cycloaddition reactions, enabling the construction of cyclic and polycyclic frameworks. These reactions can be promoted thermally, or by the use of transition metal catalysts, and often proceed through the formation of ketene intermediates.

The mild thermolysis of tert-butyl alkynyl ethers generates aldoketenes, which can readily participate in intramolecular [2+2] cycloaddition reactions with pendant alkenes. tminehan.comnih.gov This methodology provides a convenient route to synthesize a variety of cis-fused cyclobutanones with moderate to high diastereoselectivity and in good to excellent yields. tminehan.comnih.gov A notable advantage of this protocol is its tolerance of free hydroxyl groups in the starting ene-ynol ether. tminehan.comnih.gov The ketene intermediates for these cycloadditions are typically generated from the corresponding acid chlorides by treatment with triethylamine at elevated temperatures, though the use of unstable acid chlorides and high temperatures can be a drawback for sensitive substrates. tminehan.com

| Starting Material | Product | Yield (%) | Diastereoselectivity |

| Ene-ynol ether 3a | Cyclobutanone 4a | 85 | >95:5 |

| Ene-ynol ether 3f | Cyclobutanone 4f | 78 | >95:5 |

This table presents a selection of data on the thermal retro-ene/[2+2] cycloaddition of ene-ynol ethers.

Alkynyl aryl ethers can undergo cycloaddition reactions with internal alkynes in the presence of a palladium(0) catalyst. nih.govacs.orgacs.org This transformation proceeds through a selective ortho C-H activation, with the alkynoxy group acting as a directing group. nih.govacs.orgacs.org The reaction ultimately yields substituted 2-methylidene-2H-chromenes. nih.govacs.orgacs.org Deuterium-labeling experiments have indicated that an arylpalladium hydride complex is a key intermediate, formed via oxidative addition. nih.govacs.orgacs.org The C-H bond cleavage step has been identified as the turnover-limiting step in the catalytic cycle. acs.org Density functional theory (DFT) calculations have been employed to investigate the mechanism of this palladium(0)-catalyzed cycloaddition, revealing five possible reaction pathways. nih.gov

In a related reaction, the palladium-catalyzed cycloaddition of alkynyl aryl ethers with allenes also proceeds via ortho-C-H activation to produce 2,3-bismethylidene-2,3-dihydro-4H-1-benzopyran derivatives. oup.com

| Alkynyl Aryl Ether | Alkyne | Product | Yield (%) |

| 4-Methoxyphenyl triisopropylsilylethynyl ether | 1,2-Nonadiene | 2,3-Bismethylidenechromane derivative | 81 |

| 1e | 2a | 3ea | 85 |

This table provides examples of palladium-catalyzed cycloadditions of alkynyl aryl ethers. acs.orgoup.com

Intramolecular silyl (B83357) nitronate cycloadditions (ISNCs) of silyl nitronate alkenynyl-nitroethers have been studied for their chemoselectivity and diastereoselectivity. mdpi.comdoaj.org These [3+2]-cycloaddition reactions demonstrate excellent to complete chemospecificity, with the reaction favoring the double bond over the triple bond. mdpi.com The cycloadditions also exhibit remarkable diastereospecificity, where each diastereomer of the nitroether leads to the formation of only one of four possible diastereomeric outcomes. mdpi.com The products of these reactions are isoxazole derivatives, such as dihydrofuro[3,4-c]isoxazolines/isoxazolidines. mdpi.comdoaj.org Interestingly, while alkynyl-nitroethers yield the expected dihydrofuroisoxazoles under intramolecular nitrile oxide olefin cycloaddition (INOC) conditions, they surprisingly produce 3-dihydrofuranylcarbonyls under ISOC conditions. mdpi.com

Metal-Catalyzed Transformations

Transition metal catalysis has become an indispensable tool for the functionalization of alkynes, including alkynyl ethers. mdpi.comnih.govsemanticscholar.org A wide range of metals, including palladium, gold, copper, and others, have been shown to catalyze a variety of transformations of alkynyl substrates. mdpi.comnih.govsemanticscholar.orgresearchgate.netacs.org These reactions encompass cycloadditions, rearrangements, and the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netacs.org

For instance, gold(I) catalysts are particularly effective in promoting the rearrangement of propargylic esters and ethers. nih.govorganic-chemistry.orgacs.org The Au(I)-catalyzed mdpi.commdpi.com-sigmatropic rearrangement of propargyl vinyl ethers is an irreversible process that affords allenes. nih.gov In contrast, the corresponding rearrangement of propargylic esters is believed to be a reversible process. nih.gov Gold-catalyzed reactions of propargyl esters with alkynylsilanes can lead to the formation of vinylallene derivatives through a sequence of acs.orgoup.com-acyloxy and acs.orgoup.com-silyl rearrangements. nih.gov

Copper-catalyzed reactions have also been employed for the transformation of alkynes. For example, copper-catalyzed direct amidation of terminal alkynes via C-H activation provides a route to ynamides. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysts have proven to be exceptionally effective in mediating a range of reactions involving alkynyl ethers. These transformations, including annulations, oxyarylations, and sequential hydroboration/coupling reactions, highlight the synthetic utility of this class of compounds.

Palladium-catalyzed annulation reactions of alkynyl ethers with alkynes represent a powerful strategy for the construction of carbocyclic and heterocyclic frameworks. These reactions proceed via a C–H functionalization pathway, offering an atom-economical approach to complex molecular structures. The use of polarized ynol ethers in these annulations allows for regioselective control over the alkyne migratory insertion step, a key feature in the synthesis of specifically substituted aromatic systems. du.edu For instance, ynol ethers have been successfully employed in the regioselective synthesis of diverse 4-oxy-substituted isoquinolinones and complex indenol ethers. du.edu

The development of efficient and versatile precatalysts, such as fluorous, oxime-based palladacycles, has enabled these annulation reactions to be carried out in aqueous media, facilitating catalyst recovery and reuse. rsc.org This approach has been successfully applied to the carbo- and heteroannulation of internal alkynes with functionalized aryl halides under uniform reaction conditions. rsc.org

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium(II) acetate/Triphenylphosphine | Alkynyl ether, Alkyne | Substituted Aromatic Ring | C-H activation, High regioselectivity |

| Oxime-based Palladacycle | Internal Alkyne, Aryl Halide | Fused Carbocycle/Heterocycle | Aqueous medium, Catalyst is reusable |

This table summarizes key palladium-catalyzed annulation reactions involving alkynes and alkynyl ethers, highlighting the catalyst systems, reactants, product types, and notable features of the transformations.

The palladium-catalyzed regioselective oxyarylation of alkynyl ethers provides a direct route to α,β- and β,β-disubstituted alkenyl ethers. organic-chemistry.org This reductive addition of organohalides (aryl, alkenyl, and benzyl halides) in the presence of an alcohol, such as 2-propanol, as a hydride source, proceeds with excellent regio- and stereoselectivity under mild conditions. organic-chemistry.org The regiochemical outcome of the reaction is notably influenced by the nature of the organohalide employed. Aryl halides tend to favor α-substitution, while benzyl halides preferentially lead to β-substitution. organic-chemistry.org A broad range of functional groups on both the ynol ether and the organohalide are tolerated, underscoring the versatility of this methodology. organic-chemistry.org

| Organohalide | Predominant Regioisomer |

| Aryl Halide | α-Aryl-β-alkoxyalkene |

| Benzyl Halide | β-Benzyl-β-alkoxyalkene |

This table illustrates the influence of the organohalide on the regioselectivity of the palladium-catalyzed oxyarylation of alkynyl ethers.

A sequential one-pot hydroboration/Suzuki-Miyaura coupling reaction of alkynyl ethers offers an efficient method for the synthesis of trisubstituted alkenes. The initial hydroboration of the alkynyl ether with a borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), generates a vinylborane intermediate. This intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an organohalide. libretexts.orgyoutube.com This tandem process allows for the stereoselective formation of a new carbon-carbon bond, with the geometry of the resulting alkene being controlled by the syn-addition of the hydroboration step. The Suzuki-Miyaura coupling itself is a versatile and widely used method for C-C bond formation, valued for its mild reaction conditions and tolerance of a wide array of functional groups. nih.gov

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Carboindation of Alkynyl Ethers

The carboindation of alkynyl ethers, utilizing indium(III) iodide (InI₃) and organosilicon or -stannane nucleophiles, provides a regio- and stereoselective route to (Z)-β-alkoxyalkenylindiums. acs.orgacs.org This transformation is a valuable tool for the synthesis of highly functionalized tetrasubstituted enol ethers. acs.org

The carboindation of both terminal and internal alkynyl ethers proceeds in a highly regio- and stereoselective manner. acs.orgacs.org The reaction follows an anti-addition pathway, leading to the exclusive formation of the (Z)-isomer of the β-alkoxyalkenylindium product. acs.orgacs.org The stereochemical outcome has been confirmed through X-ray diffraction analysis of the resulting organoindium species. acs.orgacs.org This high degree of stereocontrol is a significant advantage over other methods for the synthesis of substituted enol ethers, which often yield mixtures of E/Z isomers. acs.org

A variety of carbon nucleophiles, including silyl ketene acetals, silyl ketene imines, a silyl cyanide, an alkynyl stannane, and an allylic stannane, have been successfully employed in this reaction, demonstrating its broad scope. acs.org The resulting β-alkoxyalkenylindiums can be further functionalized, for example, through iodination followed by Suzuki coupling, to access a diverse range of tetrasubstituted enol ethers. acs.org

The alkoxy group of the alkynyl ether plays a crucial role in the carboindation reaction. Theoretical calculations and reaction profile analyses suggest that the alkoxy group enhances the interaction between the indium(III) iodide and the alkyne moiety. acs.orgacs.org This enhanced interaction leads to a reduction in the activation energy of the carbometalation step, thereby facilitating the reaction. acs.orgacs.org

In the broader context of carbometalation reactions, the presence of a heteroatom substituent, such as an alkoxy group, on the alkyne can significantly influence the regioselectivity of the addition. nih.gov For instance, in carbocupration reactions, the electron-donating nature of the oxygen atom can polarize the alkyne, directing the addition of the organocopper reagent. nih.gov While syn-addition is the predominant pathway in most carbocupration reactions, the regiochemical outcome is highly dependent on the substitution pattern of the alkyne. nih.gov

Carbozincation of Alkynyl Ethers

The carbozincation of alkynyl ethers represents a significant method for the stereoselective synthesis of functionalized enol ethers. This transformation involves the addition of an organozinc reagent across the carbon-carbon triple bond of an alkynyl ether.

A notable advancement in this area is the regio- and stereoselective anti-carbozincation of alkynyl ethers. Research has demonstrated that the reaction of alkynyl ethers with silyl ketene acetals in the presence of zinc bromide (ZnBr₂) proceeds via an anti-addition mechanism to stereoselectively produce (Z)-β-zincated enol ethers. This process is distinct from many carbometalation reactions that typically proceed through syn-addition.

The reaction is proposed to initiate with the interaction of the zinc salt with the alkyne. Subsequently, a nucleophilic attack by the silyl ketene acetal occurs on the opposite side of the metal salt, leading to the observed anti-addition. X-ray analysis of the resulting organozinc species has revealed a mononuclear two-coordinate dialkenylzinc structure. These intermediates are versatile and can be trapped with various electrophiles to yield highly functionalized enol ethers as single isomers.

The scope of this reaction is broad, accommodating both electron-donating and electron-withdrawing groups on the aryl ring of alkynyl aryl ethers, as well as being applicable to alkyl alkynyl ethers. The resulting (Z)-β-zincated enol ethers can participate in further transformations, such as Negishi coupling reactions with aryl iodides, to produce complex enol ethers stereoselectively.

Table 1: Substrate Scope in the Anti-Carbozincation of Alkynyl Ethers

| Alkynyl Ether (1) | Silyl Ketene Acetal (2) | Product (4) | Yield (%) |

| PhO−C≡C−H (1a) | H₂C=C(OMe)OSiMe₃ (2a) | PhO(H)C=C(H)CH₂CO₂Me | 95 |

| 4-MeO-C₆H₄O−C≡C−H (1b) | H₂C=C(OMe)OSiMe₃ (2a) | 4-MeO-C₆H₄O(H)C=C(H)CH₂CO₂Me | 91 |

| 4-F-C₆H₄O−C≡C−H (1c) | H₂C=C(OMe)OSiMe₃ (2a) | 4-F-C₆H₄O(H)C=C(H)CH₂CO₂Me | 96 |

| n-BuO−C≡C−H (1d) | H₂C=C(OMe)OSiMe₃ (2a) | n-BuO(H)C=C(H)CH₂CO₂Me | 88 |

| PhO−C≡C−H (1a) | Me₂C=C(OEt)OSiMe₃ (2b) | PhO(H)C=C(H)CMe₂CO₂Et | 92 |

| PhO−C≡C−H (1a) | (CH₂)₅C=C(OEt)OSiMe₃ (2c) | PhO(H)C=C(H)C(CH₂)₅CO₂Et | 89 |

Gold(I)-Catalyzed Rearrangements

Gold(I) complexes are powerful catalysts for the activation of the carbon-carbon triple bond of alkynyl ethers, facilitating a variety of molecular rearrangements. acs.orgnih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov The high affinity of gold(I) for alkynes, coupled with its low oxophilicity, allows for the activation of the C≡C bond in the presence of oxygen-containing functional groups. acs.org

A common mechanistic pathway involves the coordination of the cationic gold(I) catalyst to the alkyne, which enhances its electrophilicity. beilstein-journals.org This activation renders the alkyne susceptible to nucleophilic attack. In the context of rearrangements, this often involves an intramolecular nucleophile. For instance, in the presence of a tethered carbonyl group, an intramolecular nucleophilic attack of the carbonyl oxygen onto the gold-activated alkyne can occur. This can lead to the formation of a cationic intermediate that can undergo further transformations. beilstein-journals.org

Gold(I)-catalyzed cycloisomerization reactions of substrates containing both an alkynyl ether and another functional group, such as an enol ether, have been developed. For example, the cycloisomerization of arylalkyne-enolethers can lead to the formation of multisubstituted naphthalenes. nih.gov The proposed mechanism involves the gold-catalyzed activation of the triple bond, followed by an intermolecular nucleophilic addition of an alcohol to generate a dienol ether intermediate. This intermediate then undergoes a gold-promoted cycloisomerization to afford the naphthalene product. nih.gov

Furthermore, gold(I) catalysis can induce tandem reactions. For example, a gold(I)-catalyzed tandem cyclization of o-alkynyl anilines with ynamides has been shown to produce functionalized indoles. acs.org In this process, the gold(I) catalyst mediates both the cycloisomerization of the o-alkynyl aniline and the intermolecular reaction with the ynamide.

Nucleophilic Additions and Trapping Reactions

Alkynyl ethers can serve as precursors to highly reactive ketene intermediates. acs.orgnih.gov These ketenes can then be trapped by a variety of nucleophiles to form a diverse range of products.

The generation of ketenes from alkynyl ethers can be achieved through various methods, including the thermolysis of tert-butyl alkynyl ethers or via a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of allyl alkynyl ethers. acs.orgnih.gov Once formed, these ketene intermediates are highly electrophilic and react readily with a range of nucleophiles.

Alcohols and Amines: The trapping of ketenes with alcohols and amines is a straightforward method for the synthesis of esters and amides, respectively. acs.orgnih.gov For instance, the thermolysis of alkoxyalkynes under flow conditions generates ketenes that can be efficiently trapped by amines to produce amides. nih.gov The trapping with alcohols to form esters can also be achieved, often requiring the presence of a tertiary amine catalyst to prevent competitive [2+2] cycloaddition of the ketene with the starting alkynyl ether. nih.gov

Carbonyls: Ketene intermediates derived from allyl alkynyl ethers can be trapped with carbonyl compounds to yield complex α-functionalized β-lactones. acs.orgnih.gov This reaction provides a powerful tool for the construction of four-membered lactone rings with high levels of complexity.

Epoxides and Oxetanes: The reaction of ketene intermediates with epoxides and oxetanes leads to the formation of γ- and δ-lactones, respectively. acs.orgnih.gov These reactions often proceed in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the epoxide or oxetane towards nucleophilic attack by the ketene or a related intermediate. tminehan.com This methodology allows for the stereoselective synthesis of five- and six-membered lactones. nih.govtminehan.com

Table 2: Nucleophilic Trapping of Ketene Intermediates from Alkynyl Ethers

| Ketene Precursor | Nucleophile | Product Type | Reference |

| Allyl alkynyl ether | Alcohol | γ,δ-Unsaturated ester | acs.org |

| Allyl alkynyl ether | Amine | γ,δ-Unsaturated amide | acs.org |

| Allyl alkynyl ether | Carbonyl compound | β-Lactone | acs.orgnih.gov |

| Allyl alkynyl ether | Epoxide | γ-Lactone | acs.orgnih.gov |

| Allyl alkynyl ether | Oxetane | δ-Lactone | acs.orgnih.gov |

| tert-Butyl alkynyl ether | Amine | Amide | nih.gov |

| tert-Butyl alkynyl ether | Alcohol (with catalyst) | Ester | nih.gov |

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. wikipedia.org While the hydroamination of unactivated alkynes often requires a catalyst, the polarized nature of alkynyl ethers makes them susceptible to this transformation.

The mechanism of metal-catalyzed hydroamination of alkynes can proceed through several pathways. nih.gov For late transition metals, one proposed mechanism involves the activation of the alkyne by coordination to the metal center, followed by a nucleophilic attack of the amine. nih.gov Another possibility is the activation of the amine through oxidative addition to the metal, followed by insertion of the alkyne into the metal-nitrogen bond. nih.gov

In the context of alkynyl ethers, their electron-rich nature influences the regioselectivity of the hydroamination reaction. For example, copper-catalyzed hydroamination of terminal alkynes with secondary amines has been shown to produce E-enamines, which can then be reduced to the corresponding aliphatic amines. researchgate.net The regioselectivity of the addition can be influenced by the substituents on the alkyne. For instance, in copper-catalyzed reductive hydroamination, aryl-substituted alkynes typically yield Markovnikov products, while terminal aliphatic alkynes give anti-Markovnikov products. sci-hub.box

Comparative Reactivity with Related Compounds (e.g., Ynamides, Ynol Thioethers)

Alkynyl ethers, ynamides, and ynol thioethers are all electron-rich alkynes, with their reactivity being modulated by the heteroatom (O, N, S) directly attached to the triple bond. ucl.ac.ukresearchgate.net The electron-donating ability of the heteroatom polarizes the alkyne, making it susceptible to attack by electrophiles and also influencing its behavior in various cycloaddition and metal-catalyzed reactions. ucl.ac.ukresearchgate.net

Ynamides are generally considered to be highly reactive due to the strong electron-donating nature of the nitrogen atom. researchgate.net However, the reactivity of ynol ethers is comparable in many transformations. Both ynol ethers and ynamides can participate in gold-catalyzed hydroalkoxylation/Claisen rearrangement cascade reactions with allylic alcohols, leading to γ,δ-unsaturated esters and amides, respectively. researchgate.net

Ynol thioethers, while also being electron-rich, exhibit some distinct reactivity compared to their oxygen and nitrogen counterparts. ucl.ac.uk The sulfur atom is known to coordinate to transition metals, which can influence the catalytic cycle. ucl.ac.uk In some gold-catalyzed annulations, alkynyl thioethers have been shown to provide complementary regioselective outcomes compared to ynamides. nih.gov For example, in the reaction with nucleophilic nitrenoids to form oxazoles, the regioselectivity observed with alkynyl thioethers is inconsistent with a mechanism controlled by a ketenethionium species, which would be analogous to the ketene-like intermediates in ynol ether and ynamide chemistry. nih.gov This suggests that the sulfur atom plays a different role in enabling the reactivity. nih.gov

In cycloaddition reactions, the electron-rich nature of all three classes of compounds makes them valuable partners. researchgate.net For instance, ynol ethers have been successfully employed as ketene equivalents in rhodium-catalyzed intermolecular [5+2] cycloaddition reactions. nih.gov The choice of heteroatom can thus be used to tune the reactivity and selectivity of these powerful synthetic building blocks.

Theoretical and Computational Studies of Alkynyl Ethers

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary computational method for investigating the structures, energies, and properties of molecular systems. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex organic reactions involving molecules like alkynyl ethers. DFT calculations are used to map potential energy surfaces, locate stable intermediates, and characterize the transition states that connect them.

A key application of DFT in studying chemical reactions is the determination of activation barriers (activation energies). The height of this barrier on the potential energy surface dictates the rate of a reaction; a lower barrier corresponds to a faster reaction. Computational modeling allows for the direct calculation of the energy difference between the reactants and the transition state, providing a quantitative prediction of reaction feasibility.

For reactions involving alkynyl ethers, such as sigmatropic rearrangements or cycloadditions, DFT can be used to compare different potential pathways. For instance, in the collegedunia.comcollegedunia.com-sigmatropic rearrangement of allyl alkynyl ethers, calculations can quantify the energy required to reach the cyclic transition state. Researchers can systematically evaluate how substituents on the alkynyl ether framework affect the activation energy, thereby predicting how modifications will influence the reaction rate and outcome. The choice of the DFT functional (e.g., B3LYP, M06-2X) and basis set is crucial for obtaining accurate energy barriers, and computational results are often benchmarked against experimental data where available.

Table 1: Conceptual DFT Analysis of Activation Barriers for Alkynyl Ether Reactions

| Reaction Pathway | Reactants | Transition State (TS) | Activation Barrier (ΔG‡) | Implication |

| collegedunia.comcollegedunia.com-Sigmatropic Rearrangement | Allyl Alkynyl Ether | Cyclic 6-membered TS | Low to Moderate | Kinetically favored pathway under thermal conditions. |

| [2+2] Cycloaddition | Alkynyl Ether + Alkene | 4-membered ring TS | High | Generally kinetically disfavored compared to sigmatropic rearrangement. |

| Protonation at α-carbon | Alkynyl Ether + H+ | Protonated intermediate TS | Varies with substrate | Pathway relevant under acidic conditions. |

| Protonation at β-carbon | Alkynyl Ether + H+ | Vinylic cation TS | Higher than α-protonation | Generally kinetically disfavored due to less stable intermediate. |

Note: The values in this table are illustrative. Actual activation barriers would be calculated for specific substrates and reaction conditions using DFT.

Beyond just determining energies, DFT calculations provide detailed geometric structures of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path from reactant to product. libretexts.org Computationally, it is confirmed by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the vibrational mode along the reaction coordinate. youtube.com

Analysis of the transition state geometry offers profound mechanistic insights. For example, in the collegedunia.comcollegedunia.com-sigmatropic rearrangement of an allyl alkynyl ether, computational analysis reveals a six-membered ring structure in a chair-like or boat-like conformation. nih.gov Key geometric parameters, such as the lengths of the bonds being broken and formed, can be precisely measured from the optimized transition state structure. These distances indicate how synchronous or asynchronous the bond-breaking and bond-forming processes are. For instance, in some ether elimination reactions, transition states have been found to possess E1(cb)-like antiperiplanar conformations. byjus.com

Table 2: Key Aspects of Transition State Analysis

| Parameter | Description | Computational Method | Mechanistic Insight |

| Energy | The energy maximum along the reaction coordinate. | Geometry optimization to a first-order saddle point. | Determines the activation barrier and reaction rate. |

| Geometry | Bond lengths, bond angles, and dihedral angles of the structure. | Transition state optimization algorithms. | Reveals the specific atomic arrangement during the key bond-forming/breaking events. |

| Vibrational Frequencies | Calculation of vibrational modes. | Frequency analysis. | Confirms the structure as a true transition state (one imaginary frequency). |

| Imaginary Frequency Vector | The direction of atomic motion for the imaginary frequency. | Visualization of the imaginary frequency mode. | Confirms the transition state connects the correct reactant and product. |

By combining energy and geometry calculations, DFT allows for the comprehensive elucidation of complex reaction mechanisms. Researchers can map out the entire potential energy surface for a proposed transformation, identifying reactants, products, intermediates, and the transition states that interconnect them. This detailed mapping provides a step-by-step narrative of the reaction.

A prominent example is the tandem bond-forming reaction of allyl alkynyl ethers. nih.gov Computational studies have been essential in confirming the proposed mechanism, which involves the in situ formation of the alkynyl ether, followed by a rapid, low-temperature collegedunia.comcollegedunia.com-sigmatropic rearrangement. nih.gov DFT calculations can model this entire sequence:

Formation of the allyl alkynyl ether.

Progression through a cyclic transition state for the collegedunia.comcollegedunia.com-sigmatropic shift.

Formation of a highly reactive ketene (B1206846) intermediate.

Subsequent trapping of the ketene by a nucleophile or through an intramolecular cyclization.

This computational approach provides a detailed understanding of how multiple bonds and complex molecular architectures can be formed in a single, atom-economical process, guiding further development in synthetic methodology.

Electronic Structure and Reactivity Correlations

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods are invaluable for analyzing electronic properties and correlating them with observed chemical behavior. For alkynyl ethers, understanding the electronic distribution and the nature of the molecular orbitals is key to predicting their reactions with electrophiles, nucleophiles, and pericyclic partners.

The carbon atoms of the triple bond in an alkynyl ether are sp-hybridized. unacademy.comquora.com This hybridization scheme, involving one s orbital and one p orbital, imparts unique properties to the alkyne functional group. A defining feature of sp-hybridized orbitals is their high percentage of s-character (50%), compared to sp² (33.3%) and sp³ (25%) hybridized orbitals. byjus.comquora.com

The high s-character has several important consequences:

Increased Electronegativity : Because s orbitals are closer to the nucleus than p orbitals, electrons in an sp orbital are held more tightly. youtube.comqorganica.es This makes an sp-hybridized carbon atom more electronegative than its sp² or sp³ counterparts, which influences the polarity of attached bonds. youtube.com

Geometry : The two sp hybrid orbitals orient themselves 180° apart to minimize electron repulsion, resulting in the characteristic linear geometry of alkynes. unacademy.comsolubilityofthings.com

Bond Strength : The greater s-character leads to more effective orbital overlap, resulting in shorter and stronger bonds. The C≡C triple bond and any attached C-H bonds are stronger than their alkene or alkane equivalents. masterorganicchemistry.com

Acidity : The high electronegativity of the sp carbon atom strongly polarizes an attached C-H bond, making the terminal hydrogen significantly more acidic (pKa ≈ 25) than those on alkenes (pKa ≈ 44) or alkanes (pKa > 50). byjus.comyoutube.comallen.in This allows for the easy removal of the proton by a strong base to form a nucleophilic acetylide anion.

Table 3: Comparison of Carbon Hybridization States

| Property | sp (Alkynes) | sp² (Alkenes) | sp³ (Alkanes) |

| % s-Character | 50% | 33.3% | 25% |

| Geometry | Linear | Trigonal Planar | Tetrahedral |

| Bond Angle | 180° | 120° | 109.5° |

| Relative Electronegativity | Highest | Intermediate | Lowest |

| Typical C-H pKa | ~25 | ~44 | >50 |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual model used to explain chemical reactivity and selectivity. wikipedia.org It simplifies the complex interactions between all molecular orbitals of two reacting species by focusing only on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

Alkynyl ethers are considered electron-rich alkynes due to the oxygen atom's ability to donate electron density into the π-system. FMO analysis of alkynyl ethers reveals a high-energy HOMO that is largely localized on the C≡C triple bond. This high-energy HOMO makes alkynyl ethers potent nucleophiles and excellent partners in reactions with electron-deficient species.

The key interactions predicted by FMO theory for alkynyl ethers include:

Reaction with Electrophiles : The primary interaction is between the HOMO of the alkynyl ether and the LUMO of the electrophile. The energy gap between these orbitals is small, facilitating a rapid reaction. The shape and coefficients of the HOMO can predict the regioselectivity of electrophilic attack.

Cycloaddition Reactions : In reactions like the Diels-Alder reaction, the alkynyl ether can act as the electron-rich component. Its reactivity is governed by the interaction of its HOMO with the LUMO of the dienophile. wikipedia.org

Computational software can readily calculate and visualize the HOMO and LUMO, providing both their energy levels and their spatial distribution across the molecule. This analysis is fundamental to rationalizing the observed reactivity and to designing new reactions involving alkynyl ethers. pku.edu.cn

Table 4: Application of FMO Theory to Alkynyl Ether Reactivity

| Reacting Partner | Key Orbital Interaction | Alkynyl Ether Role | Predicted Reactivity |

| Electrophile (E+) | HOMO(alkynyl ether) → LUMO(E+) | Nucleophile | High reactivity due to high-energy HOMO. |

| Electron-Deficient Alkene | HOMO(alkynyl ether) → LUMO(alkene) | Diene/Dienophile | Favorable for pericyclic reactions where the ether is the electron-rich component. |

| Nucleophile (Nu-) | LUMO(alkynyl ether) ← HOMO(Nu-) | Electrophile | Generally unfavorable unless the alkyne is activated by an electron-withdrawing group. |

Hyperconjugation and Rehybridization Effects

Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a crucial role in the stability and reactivity of alkynyl ethers. Computational studies have demonstrated that hyperconjugative interactions can significantly influence the electron distribution and geometry of these molecules. rsc.orgutsa.edu This delocalization of electron density from filled σ-orbitals into unfilled π*-orbitals of the alkyne moiety leads to a stabilization of the molecule.

A key consequence of hyperconjugation in alkynyl ethers is the rehybridization of the sp-hybridized carbon atoms of the alkyne. As electron density is donated into the anti-bonding orbitals of the triple bond, the bond order is slightly reduced, leading to a lengthening of the C≡C bond and a change in the bond angles around the sp-carbons. This phenomenon, termed the hyperconjugation-rehybridization effect, has been shown to be a significant factor in activating alkynes for various reactions. nih.gov

For instance, in fluorinated ynol ethers, the strong σ-withdrawing nature of the fluorine atoms enhances the acceptor ability of the σ* orbitals, leading to more pronounced hyperconjugation. nih.gov Density Functional Theory (DFT) calculations have revealed that this increased hyperconjugation results in a greater degree of rehybridization at the sp-carbons, which in turn lowers the activation energy for reactions such as hydroamination. nih.gov The calculated transition state geometries often reflect the stabilizing influence of hyperconjugative assistance from propargylic substituents to the forming bonds. nih.gov

Substituent Effects on Reactivity

The reactivity of alkynyl ethers is exquisitely sensitive to the nature of the substituents attached to both the alkyne and the ether oxygen. Computational studies, particularly using DFT, have been instrumental in quantifying and rationalizing these substituent effects. rsc.orgacs.org

Electron-donating groups (EDGs) on the aryl ring of an aryl alkynyl ether, for example, can increase the electron density of the alkyne, influencing its nucleophilicity and reactivity in cycloaddition reactions. nih.gov Conversely, electron-withdrawing groups (EWGs) can render the alkyne more electrophilic and susceptible to nucleophilic attack. researchgate.net

A compelling example of substituent effects is observed in "push-pull" activated alkynes, where an electron-donating group (the alkoxy group) and an electron-withdrawing group are attached to the alkyne termini. nih.gov The alkoxy group acts as a strong π-donating substituent, while also being σ-withdrawing due to the high electronegativity of the oxygen atom. nih.gov This electronic dichotomy allows for fine-tuning of the alkyne's reactivity and stability.

The following table summarizes the computationally predicted and experimentally determined second-order rate constants for the hydroamination of various substituted ynol ethers, illustrating the profound impact of substituents on their reactivity.

| Ynol Ether Compound | Substituent at Propargylic Position | Second-Order Rate Constant (M⁻¹s⁻¹) |

| 3,3-difluoroynol ether | -CHF₂ | 0.23 |

| 3,3-difluoro-3-alkoxyynol ether | -CF₂(OR) | 0.61 |

| 3,3,3-trifluoroynol ether | -CF₃ | 0.56 (in methanol) |

Data sourced from computational and experimental studies on push-pull-activated ynol ethers. nih.gov

Molecular Docking and Structure-Activity Relationship (SAR) Studies

Molecular docking and structure-activity relationship (SAR) studies are powerful computational tools in medicinal chemistry for the discovery and optimization of bioactive molecules. mdpi.comnih.gov While specific molecular docking and SAR studies for a compound designated "Alkynyl ether, 19" are not available in the reviewed literature, the general principles of these methodologies are broadly applicable to the class of alkynyl ethers.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity and the analysis of intermolecular interactions such as hydrogen bonds and hydrophobic contacts. acs.orgmdpi.com For alkynyl ether derivatives with potential biological activity, docking studies can identify key interactions with the amino acid residues in the active site of a target protein, providing a rationale for their observed activity. mdpi.com

SAR studies aim to identify the relationships between the chemical structure of a compound and its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity, medicinal chemists can develop a pharmacophore model, which defines the essential structural features required for biological activity. nih.gov

For a hypothetical "this compound" with demonstrated biological activity, an SAR study would involve the synthesis and testing of a series of analogs with variations at different positions of the molecule. For instance, one could explore:

Substituents on the alkynyl group: Introducing different alkyl, aryl, or functional groups to probe the steric and electronic requirements for optimal activity.

Modifications of the ether linkage: Varying the nature of the group attached to the oxygen atom to understand its influence on properties like solubility, metabolism, and target binding.

Introduction of different functional groups: Adding hydrogen bond donors or acceptors to enhance binding affinity and selectivity. mdpi.com

The data from these studies can then be used to build quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate structural descriptors with biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized alkynyl ether derivatives, thereby guiding further drug design efforts. In silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions are also integral parts of modern SAR studies, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.comresearchgate.net

Computational Predictions of Stereoselectivity and Chemoselectivity

Computational chemistry offers powerful tools for predicting the stereochemical and chemoselective outcomes of chemical reactions involving alkynyl ethers, providing insights that are often difficult to obtain through experiments alone. rsc.orgrsc.org

Stereoselectivity: Many reactions involving alkynyl ethers can lead to the formation of stereoisomers. Computational methods, such as DFT, can be used to calculate the energies of the transition states leading to the different stereoisomeric products. researchgate.netnih.gov According to transition state theory, the product distribution is determined by the relative Gibbs free energies of the competing transition states. rsc.org By identifying the lowest energy transition state, the major stereoisomer can be predicted. rsc.org

For example, in the hydroalkoxylation of alkynes to form enol ethers, computational studies have been used to rationalize the observed high stereoselectivity for the Z-configured product. researchgate.net These calculations can model the reaction mechanism, including the formation of key intermediates like vinyl anions, and determine the energetic barriers for the formation of both E and Z isomers. researchgate.net For more complex systems, methods like the Quantum-Guided Molecular Mechanics (Q2MM) approach can be employed to develop transition state force fields for the rapid and accurate prediction of stereoselectivity in catalytic reactions. nih.gov

Chemoselectivity: Alkynyl ethers often possess multiple reactive sites, leading to the possibility of different reaction pathways and products. Computational methods can be employed to predict the chemoselectivity of a reaction by comparing the activation barriers for the competing pathways. researchgate.net The reaction is predicted to proceed preferentially through the pathway with the lowest activation energy.

For instance, in transition metal-catalyzed reactions of alkynyl ethers, DFT calculations can elucidate the reaction mechanism and rationalize the observed chemoselectivity. acs.org In the gold(I)-catalyzed reactions of alkynyl thioethers, for example, computational studies have been used to understand why certain products are formed in preference to others by analyzing the energetics of different mechanistic pathways, including α-addition and β-addition of the nucleophile to the alkyne. acs.org Similarly, in ruthenium-catalyzed [2+2] cycloadditions of alkynes, DFT studies have been crucial in explaining the observed regioselectivity, which is a form of chemoselectivity. acs.org

These computational predictions of stereoselectivity and chemoselectivity are invaluable for understanding reaction mechanisms and for the rational design of new synthetic methods that deliver desired products with high selectivity.

Advanced Applications of Alkynyl Ethers in Organic Synthesis

Building Blocks for Complex Molecular Architectures

Ynol ethers, a subclass of alkynyl ethers, are recognized for their ability to form multiple new bonds in a single transformation, thereby significantly increasing molecular complexity. Their reactivity is complementary to other electron-rich alkynes like ynamides. The inherent reactivity of the alkyne motif, coupled with the directing or stabilizing influence of the ether oxygen, makes them valuable synthons for constructing intricate molecular frameworks. This is often achieved through tandem reactions or cascade processes that efficiently assemble complex structures in a single synthetic operation ucl.ac.ukacs.org. Metallosupramolecular complexes incorporating alkynyl platinum(II) terpyridine units, for instance, demonstrate how alkynyl functionalities can serve as building blocks for self-assembled nanostructures, highlighting their role in creating advanced materials with controlled architectures pnas.org.

Synthesis of Functionalized Cyclic Systems

Alkynyl ethers are instrumental in the synthesis of various cyclic compounds, often through metal-catalyzed cyclization or sigmatropic rearrangement pathways. These methods provide efficient routes to important heterocyclic and carbocyclic frameworks.

β-, γ-, and δ-Lactones

The acs.orgacs.org-sigmatropic rearrangement of allyl alkynyl ethers, followed by trapping of the resulting allyl ketene (B1206846) intermediate with carbonyl compounds, epoxides, or oxetanes, provides access to complex α-functionalized β-, γ-, and δ-lactones, respectively acs.orgtminehan.com. Allyl-1,1-dichlorovinyl ethers, when treated with n-butyllithium at low temperatures, undergo rearrangement and subsequent trapping with various electrophiles, including epoxides and oxetanes, to yield highly substituted β-, γ-, and δ-lactones in good to excellent yields researchgate.net. This method allows for the stereoselective synthesis of these cyclic esters, often forming quaternary stereogenic centers acs.orgresearchgate.netrsc.org.

Cyclobutanones

Alkynyl ethers can be transformed into cyclobutanones through a retro-ene/[2 + 2] cycloaddition reaction. Specifically, tert-butyl alkynyl ethers bearing pendant alkenes undergo this reaction upon mild thermolysis, yielding cis-fused cyclobutanones. This process involves the thermal generation of an aldoketene intermediate, which then undergoes intramolecular [2 + 2] cycloaddition with the alkene moiety acs.orgtminehan.com. Furthermore, alkynyl boronates have also been employed in photochemical [2 + 2] cycloadditions with maleimides to produce cyclobutenyl boronates researchgate.net.

2-Indanones

Benzyl (B1604629) alkynyl ethers are precursors to 2-indanones via a acs.orgacs.org-sigmatropic rearrangement. Upon heating, the benzyl alkynyl ether rearranges to form a ketene intermediate, which then undergoes intramolecular carbocyclization to yield substituted 2-indanones acs.orgtminehan.comnih.gov. This transformation can be catalyzed by Lewis acids, facilitating the rearrangement at temperatures ranging from -78 to 60 °C acs.orgtminehan.com. For example, benzyl alkynyl ethers can be synthesized from α-alkoxy ketones and subsequently rearranged to 2-indanones nih.gov.

2-Methylidene-2H-chromenes

Palladium-catalyzed ortho-C–H activation in alkynyl aryl ethers, directed by the alkynoxy group, provides a facile route to 2-methylidene-2H-chromenes acs.orgresearchgate.net. This reaction typically involves the insertion of the alkyne into the C–H bond, followed by annulation. The alkynoxy group plays a crucial role in directing the palladium catalyst to the ortho position of the aryl ring, enabling selective C–H functionalization acs.orgresearchgate.net. Iron-catalyzed intramolecular alkyne-aldehyde metathesis of alkynyl ethers derived from salicylaldehyde (B1680747) derivatives also offers an efficient method for synthesizing functionalized 2H-chromenes researchgate.net. Additionally, gold-catalyzed cyclizations of propargyl aryl ethers have been utilized to access 2H-chromenes uva.nl.

Formation of Highly Substituted Carbon-Carbon Bonds

The inherent reactivity of alkynyl ethers makes them excellent substrates for forming new carbon-carbon bonds. Their participation in sigmatropic rearrangements, cycloadditions, and metal-catalyzed cascade reactions allows for the efficient construction of complex carbon frameworks. For instance, the acs.orgacs.org-sigmatropic rearrangement of allyl alkynyl ethers generates ketene intermediates that can trap nucleophiles, leading to γ,δ-unsaturated carboxylic acid derivatives and incorporating new carbon-carbon bonds acs.orgresearchgate.netrsc.org. Metal-catalyzed cascade reactions, such as those involving gold, can facilitate the formation of multiple carbon-carbon bonds and rings in a single operation, leading to diverse molecular architectures acs.orgresearchgate.netmdpi.com. Palladium-catalyzed C–H activation reactions involving alkynyl aryl ethers are also key for forming carbon-carbon bonds, as seen in the synthesis of 2-methylidene-2H-chromenes acs.orgresearchgate.net.

Stereoselective Synthesis of Enamides and Enol Ethers

The precise control over stereochemistry is paramount in the synthesis of many biologically active molecules and advanced materials. Alkynyl ethers have emerged as valuable synthons for the stereoselective construction of enamides and enol ethers, which are themselves crucial building blocks in organic synthesis.

One prominent strategy involves the use of hypervalent iodine(III) reagents, such as vinylbenziodoxolone (VBX) derivatives. These reagents facilitate palladium-catalyzed cross-coupling reactions with various nucleophiles, including amides and alcohols, under mild conditions. This methodology allows for the stereoselective synthesis of Z-enamides and Z-enol ethers, often with high yields and excellent Z-selectivity. The process typically involves the stereoselective addition of N- or O-nucleophiles to alkynyl reagents, forming stable VBX derivatives that then undergo palladium-catalyzed coupling researchgate.netrsc.orgrsc.orgnih.gov.

Another significant approach is the anti-carbozincation of alkynyl ethers. This reaction, often mediated by zinc bromide (ZnBr₂), leads to the stereoselective formation of (Z)-β-zincated enol ethers. These zinc species can then be further functionalized with various electrophiles to yield a single isomer of the desired enol ether. This method provides a direct route to stereochemically defined enol ethers, which are important intermediates for further synthetic elaborations acs.orgnih.gov.

Furthermore, Ritter-type trans-difunctionalization reactions employing trivalent iodine electrophiles and nitriles have been developed for the synthesis of β-iodanyl enamides. These reactions, mediated by reagents like benziodoxole triflate (BXT), are applicable to a range of internal alkynes and nitriles, affording trans-iodanyl enamides. The iodine group in the product can be subsequently utilized in cross-coupling reactions to generate highly substituted enamides with controlled stereochemistry rsc.org.

Table 1: Stereoselective Synthesis of Enamides and Enol Ethers Using Alkynyl Ethers

| Reaction Type | Alkynyl Ether Substrate (General) | Nucleophile/Electrophile | Catalyst/Reagent System | Stereoselectivity (Product) | Yield (%) | Reference(s) |

| Pd-catalyzed Cross-Coupling | Alkynyl reagents | Amides, Alcohols | Vinylbenziodoxolone (VBX) reagents, Pd catalyst | Z-enamides, Z-enol ethers | High | researchgate.netrsc.orgrsc.orgnih.gov |

| Anti-Carbozincation | Alkynyl ethers | Electrophiles | ZnBr₂ | (Z)-β-zincated enol ethers | High | acs.orgnih.gov |

| Ritter-type Difunctionalization | Internal alkynes | Nitriles | Benziodoxole triflate (BXT), Trivalent iodine electrophile | β-iodanyl enamides | Moderate to Good | rsc.org |

| Stereoselective Synthesis of Ynol Ethers | Terminal/Internal alkynes | Alcohols | ZnBr₂ | (Z)-β-alkoxyalkenylzinc | High | acs.orgnih.gov |

Precursors for Polymeric Materials

The incorporation of alkynyl ether functionalities into monomers or polymers offers a pathway to novel polymeric materials with tunable properties and the potential for post-polymerization modification. The alkyne group serves as a versatile handle for various chemical transformations, most notably "click" chemistry reactions.

Alkynyl ethers can be synthesized and then polymerized using various techniques. For instance, alkyne-functionalized vinyl ethers can be prepared and subsequently polymerized via cationic polymerization. This approach allows for the synthesis of alkyne-functionalized vinyl ether copolymers with controlled molecular weights and tacticity. The pendant alkyne groups in these polymers can then be further modified using reactions like thiol-yne click chemistry or copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to introduce diverse functionalities, leading to advanced materials for applications such as drug delivery or bioimaging ontosight.airesearchgate.net.

Polysaccharides can also be modified to incorporate alkynyl ether functionalities, creating alkynyl polysaccharides. These modified biopolymers can serve as precursors for creating complex macromolecular architectures through click chemistry. For example, dextran (B179266) modified with propargyl groups can be grafted with alkyne-end-functionalized polymers via CuAAC, leading to hybrid materials with tailored properties researchgate.net.

Furthermore, alkynyl-based monomers can undergo direct polymerization catalyzed by organic bases or Lewis acids, forming polymers with alkynyl groups integrated into the backbone or as side chains. These methods, such as hydroxyl-yne click polymerization or thiol-yne polymerization, provide access to polymers with unique structural features and potential for further functionalization mdpi.com.

Table 2: Alkynyl Ethers in Polymer Synthesis and Modification

| Polymerization Method | Monomer Type/Precursor | Catalyst/Initiator | Resulting Polymer Feature | Potential Application | Reference(s) |

| Cationic Polymerization | Alkyne-functionalized vinyl ethers | Confined Brønsted acid | Alkyne-functionalized vinyl ether copolymers | Bioconjugation, Smart materials | researchgate.net |

| Thiol-Yne Click Polymerization | Alkynyl-based monomers (e.g., diynes, dithiols) | Organic bases (e.g., DABCO, n-Bu₃P), Lewis acids | Poly(vinylene ether)s, cross-linked networks | Functional materials | mdpi.com |

| CuAAC Click Chemistry | Alkynyl polysaccharides (e.g., propargyl dextran) | Copper catalyst | Hybrid polymers, functionalized biopolymers | Drug delivery, Bioimaging | researchgate.net |

| Direct Polymerization (Hydroxyl-yne) | Alkynyl-based monomers | Organic bases (e.g., DABCO) | Poly(vinyl ether ester)s with alkynyl groups | Functional polymeric materials | mdpi.com |

| Radical Polymerization | Alkyne-containing monomers (e.g., Alkyne-DTM) | SET-LRP initiators | Polymers with pendant alkyne groups | Electro-active materials, Polymer modification | researchgate.net |

Spectroscopic Characterization Techniques for Structural Elucidation of Alkynyl Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of atomic nuclei, offering insights into the connectivity and relative positions of atoms within a molecule.

13C NMR Spectroscopy: The presence of the alkyne group in alkynyl ethers is readily identified through characteristic signals in the 13C NMR spectrum. The sp-hybridized carbons of the triple bond typically resonate in the chemical shift range of 70-110 ppm oregonstate.edu. Specifically, terminal alkynes (R-C≡C-H) will show a signal for the C≡C carbon bonded to hydrogen in the lower end of this range, while the internal alkyne carbon (R-C≡C-R') will typically appear slightly further downfield. For instance, in general alkynyl ethers, the alkyne carbons have been observed in the range of ~70-80 ppm for one carbon and ~80-90 ppm for the other, depending on substituents jst.go.jp. The carbon atom directly attached to the ether oxygen (C-O) typically appears in the range of 50-80 ppm oregonstate.edupressbooks.pub.

19F NMR Spectroscopy for Fluorinated Analogs: For alkynyl ethers containing fluorine atoms, 19F NMR spectroscopy is an invaluable tool. Fluorine-7 NMR is highly sensitive and provides a wide chemical shift range, allowing for the differentiation of various fluorine environments. In fluorinated alkynyl ethers, signals from fluorine atoms attached to different carbon environments (e.g., CF3, CF2, CFH) will appear at distinct chemical shifts. Coupling between fluorine nuclei and other magnetically active nuclei (like protons or other fluorine atoms) provides further structural information, leading to characteristic splitting patterns (e.g., triplets, doublets of doublets) man.ac.ukcfplus.czacs.org. For example, fluoroether compounds can exhibit signals in the range of approximately -75 ppm for CF3 groups coupled to adjacent protons, and other signals for OCF2 and CF2H environments man.ac.uk.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.